molecular formula C10H16N2O4S B13223755 (3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione

(3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione

Cat. No.: B13223755
M. Wt: 260.31 g/mol
InChI Key: UVYCAOAUMFCIBN-NXEZZACHSA-N
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Description

(3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes a thiolane ring, a hydroxy group, and a pyrazolyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione typically involves multiple steps, including the formation of the thiolane ring, the introduction of the hydroxy group, and the attachment of the pyrazolyl ether. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The pyrazolyl ether group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the pyrazolyl ether group can result in a wide range of new compounds with different properties.

Scientific Research Applications

(3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxy group and pyrazolyl ether moiety play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3-Amino-4-hydroxy-1lambda6-thiolane-1,1-dione
  • (3S,4S)-3-Hydroxy-4-{[1-(methyl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione

Uniqueness

Compared to similar compounds, (3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C10H16N2O4S

Molecular Weight

260.31 g/mol

IUPAC Name

(3S,4S)-1,1-dioxo-4-(1-propan-2-ylpyrazol-4-yl)oxythiolan-3-ol

InChI

InChI=1S/C10H16N2O4S/c1-7(2)12-4-8(3-11-12)16-10-6-17(14,15)5-9(10)13/h3-4,7,9-10,13H,5-6H2,1-2H3/t9-,10-/m1/s1

InChI Key

UVYCAOAUMFCIBN-NXEZZACHSA-N

Isomeric SMILES

CC(C)N1C=C(C=N1)O[C@@H]2CS(=O)(=O)C[C@H]2O

Canonical SMILES

CC(C)N1C=C(C=N1)OC2CS(=O)(=O)CC2O

Origin of Product

United States

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